

Spectral Data Analysis of (5-Carboxypentyl)triphenylphosphonium bromide: A Technical Guide

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Compound of Interest

Compound Name:	5-Carboxypentyl(triphenyl)phosphonium bromide
Cat. No.:	B023844

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (5-Carboxypentyl)triphenylphosphonium bromide, a key reagent in various organic synthesis applications, including the preparation of pharmaceutical intermediates. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

(5-Carboxypentyl)triphenylphosphonium bromide is a Wittig reagent used in the synthesis of various organic molecules. An understanding of its spectral characteristics is crucial for its identification, purity assessment, and for monitoring its reactions. This guide presents a detailed analysis of its ^1H NMR, ^{13}C NMR, IR, and MS data.

Data Presentation

The quantitative spectral data for (5-Carboxypentyl)triphenylphosphonium bromide are summarized in the tables below for easy reference and comparison.

NMR Spectral Data

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.76-7.91	m	15H	Ar-H (Triphenyl)
3.40-3.47	m	2H	P^+-CH_2
2.29	t	2H	$\text{H}_2\text{C}-\text{COOH}$
1.62-1.72	m	6H	$-\text{CH}_2-\text{CH}_2-\text{CH}_2-$

Solvent: CD_3OD , Spectrometer Frequency: 400 MHz[1]

Table 2: Predicted ^{13}C NMR Spectral Data

Predicted Chemical Shift (δ) ppm	Assignment
~177	$\text{C}=\text{O}$
~135	Ar-C (para)
~134	Ar-C (ipso)
~130	Ar-C (meta)
~118	Ar-C (ortho)
~34	$\text{CH}_2\text{-COOH}$
~30	$\text{P}^+-\text{CH}_2-\text{CH}_2$
~25	$\text{P}^+-\text{CH}_2-\text{CH}_2-\text{CH}_2$
~23	P^+-CH_2
~22	$\text{CH}_2-\text{CH}_2\text{-COOH}$

Note: The ^{13}C NMR data is predicted using online spectral database tools and should be considered as an estimation.

IR Spectral Data

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (Carboxylic Acid)
3100-3000	Medium	C-H stretch (Aromatic)
2950-2850	Medium	C-H stretch (Aliphatic)
1760-1690	Strong	C=O stretch (Carboxylic Acid)
1436	Medium	P-C stretch (Aromatic)
1107	Medium	P-C stretch
950-910	Medium	O-H bend (Carboxylic Acid)

Note: The IR peak list is based on characteristic absorption frequencies for the functional groups present in the molecule.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Peaks

m/z	Interpretation
377.15	[M-Br] ⁺ - Cationic species
262.11	[P(C ₆ H ₅) ₃] ⁺ - Triphenylphosphine
183.08	[P(C ₆ H ₅) ₂] ⁺ - Diphenylphosphine fragment
115.09	[C ₆ H ₅ -CH=CH-CH=CH] ⁺
108.06	[P(C ₆ H ₅)] ⁺
77.04	[C ₆ H ₅] ⁺ - Phenyl cation

Note: The mass spectrometry data represents a plausible fragmentation pattern. The molecular weight of the compound is 457.34 g/mol .

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of (5-Carboxypentyl)triphenylphosphonium bromide

A mixture of 6-bromohexanoic acid and triphenylphosphine is heated, typically in a solvent like acetonitrile, under reflux.[1][5] The product, a white solid, precipitates upon cooling and can be collected by filtration.[1]

NMR Spectroscopy

A sample of (5-Carboxypentyl)triphenylphosphonium bromide is dissolved in a deuterated solvent, such as methanol-d4 (CD_3OD). The 1H and ^{13}C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

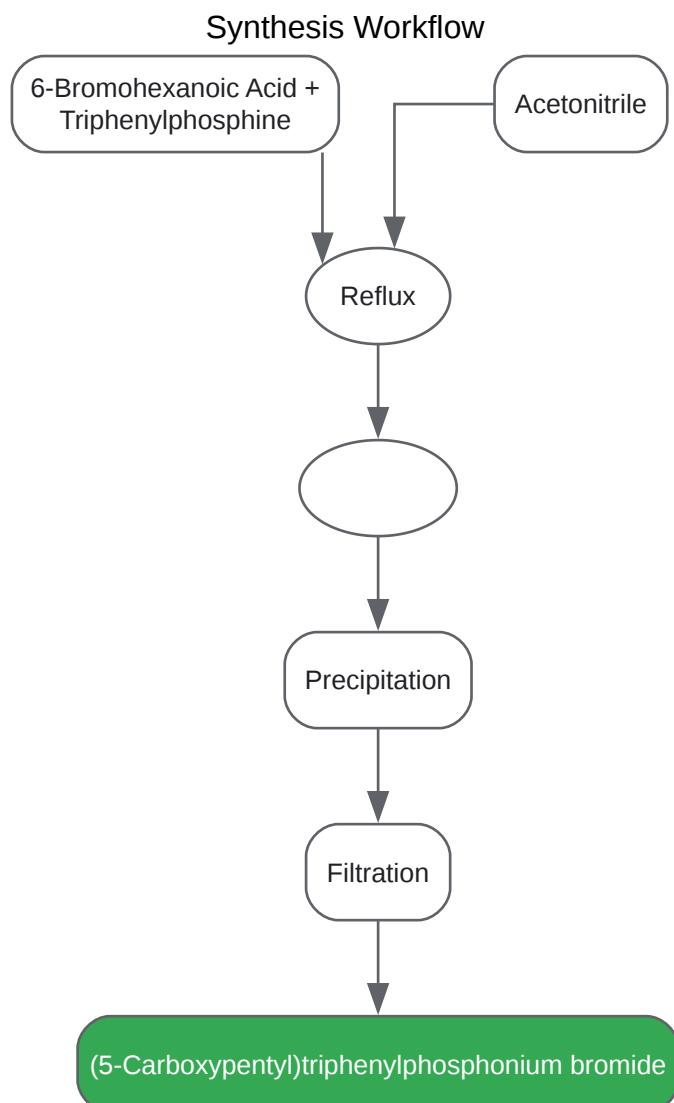
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectral analysis is performed using an electrospray ionization (ESI) or a similar soft ionization technique coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole). The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument is operated in positive ion mode to detect the cationic species.

Visualizations

Synthesis Workflow

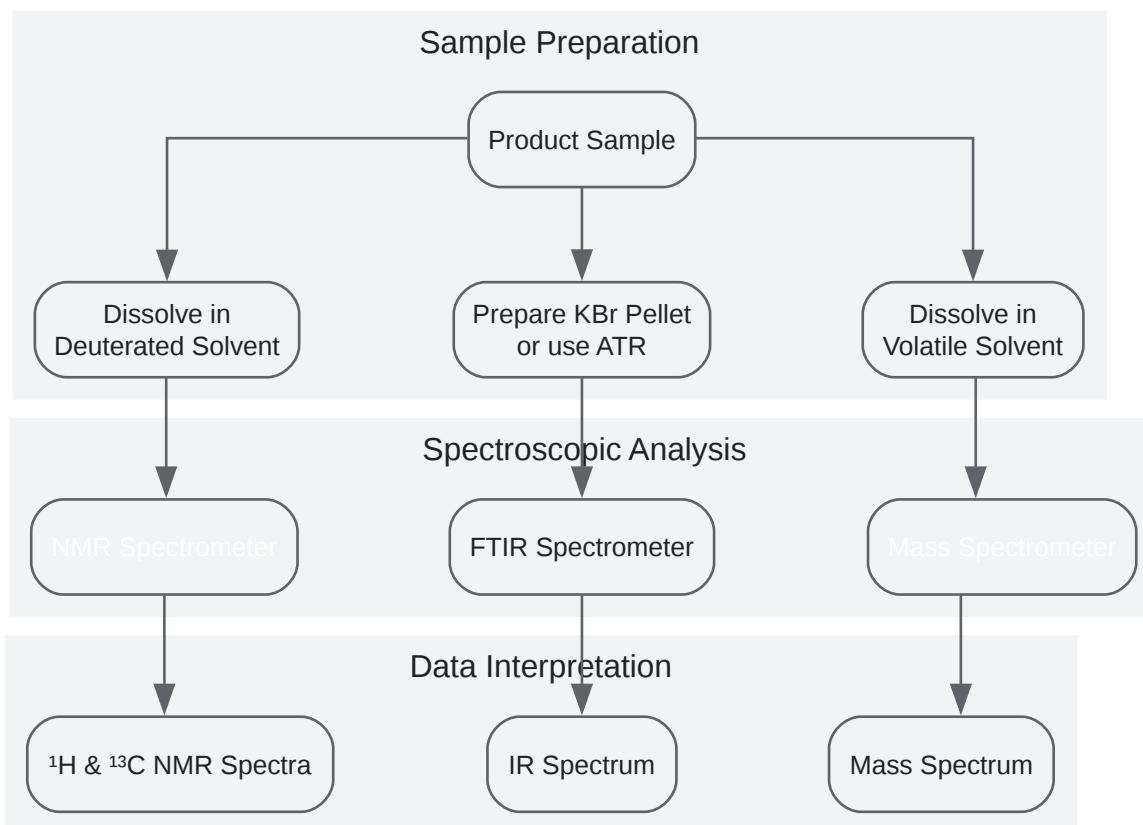


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Caption: Synthesis of the target compound.

Spectral Analysis Workflow

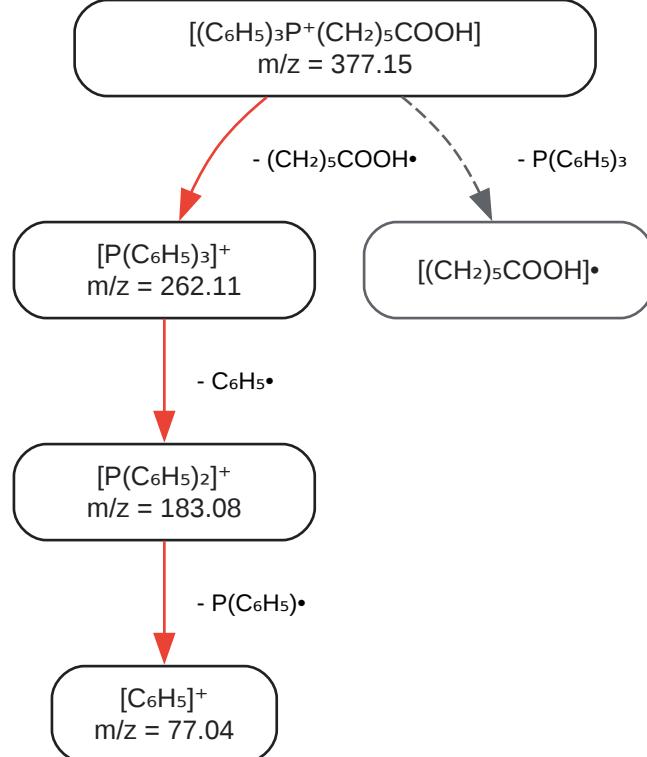
Spectral Analysis Workflow

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Caption: General workflow for spectral analysis.

Proposed Mass Spectrometry Fragmentation Pathway

Proposed MS Fragmentation Pathway

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